

# Unveiling NC1153: A Technical Primer on the Selective JAK3 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NC1153

Cat. No.: B15570748

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NC1153** is a selective and orally active inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function. Its targeted action on JAK3, which is predominantly expressed in hematopoietic cells, has positioned it as a significant tool in immunology and transplantation research. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **NC1153**, presenting key data and experimental methodologies to support further investigation and development in the field.

## Core Data Summary

The following tables summarize the available quantitative data for **NC1153**, offering a clear comparison of its biological activity.

**Table 1: In Vitro Inhibitory Activity of NC1153**

| Target        | Activity/Selectivity                                                                                                             |
|---------------|----------------------------------------------------------------------------------------------------------------------------------|
| JAK3 vs JAK2  | 40-fold more selective for JAK3[1][2]                                                                                            |
| Other Kinases | Fails to inhibit several growth factor receptor tyrosine kinases, Src family members, and serine/threonine protein kinases[3][4] |

**Table 2: Cellular Activity of NC1153**

| Cell-Based Assay                                                  | Effect                            |
|-------------------------------------------------------------------|-----------------------------------|
| IL-2, IL-4, or IL-7-induced proliferation of normal human T cells | Inhibition of proliferation[3][4] |
| IL-2-induced activation of JAK3 and downstream STAT5a/b           | Blocked activation[3][4]          |
| Proliferation of T cells lacking JAK3                             | No effect[3]                      |

**Table 3: In Vivo Efficacy of NC1153 in Rat Kidney Allograft Model**

| Treatment Regimen                    | Outcome                                                                        |
|--------------------------------------|--------------------------------------------------------------------------------|
| 14-day oral therapy                  | Significantly extended survival of MHC/non-MHC mismatched kidney allografts[3] |
| 90-day therapy                       | Induced transplantation tolerance (>200 days)<br>[3]                           |
| Combination with Cyclosporin A (CsA) | Synergistic effect in prolonging allograft survival[3]                         |

Table 4: Preclinical Safety and Pharmacokinetic Profile of NC1153

| Parameter      | Observation                                                  |
|----------------|--------------------------------------------------------------|
| Metabolism     | Not metabolized by cytochrome P450 3A4[3]                    |
| Nephrotoxicity | Not observed; did not increase CsA-induced nephrotoxicity[3] |
| Myelotoxicity  | Not observed[1][3]                                           |
| Lipotoxicity   | Not observed[1][3]                                           |

## Discovery and Development

**NC1153**, a Mannich base compound, was identified as a potent and selective JAK3 inhibitor.[3][4] Its discovery was a significant step in the development of targeted immunosuppressive agents. The chemical scaffold of **NC1153** has also served as a foundation for the development of subsequent JAK3 inhibitors, such as EP009.[5][6] Research has focused on leveraging the unique structural features of **NC1153** to enhance selectivity and potency.

## Mechanism of Action

**NC1153** exerts its therapeutic effects through the selective and irreversible inhibition of JAK3.[1][2] The JAK-STAT signaling pathway is crucial for transducing signals from cytokine receptors on the cell surface to the nucleus, leading to gene transcription and cellular responses.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacological Control of Receptor of Advanced Glycation End-Products and its Biological Effects in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mannich base NC1153 promotes long-term allograft survival and spares the recipient from multiple toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling NC1153: A Technical Primer on the Selective JAK3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15570748#nc1153-jak3-inhibitor-discovery-and-development>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)